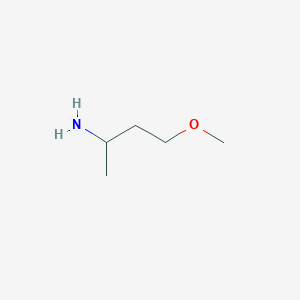![molecular formula C26H21N3O5 B2653253 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one CAS No. 1207002-39-8](/img/structure/B2653253.png)
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an isoquinoline group, an oxadiazole group, and methoxyphenyl groups . Isoquinolines are a type of heterocyclic aromatic organic compound. Oxadiazoles are heterocyclic compounds containing an oxygen atom, two nitrogen atoms, and two carbon atoms . Methoxyphenyl groups are aromatic rings with methoxy (-OCH3) substituents .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoquinoline group would form a fused ring system, while the oxadiazole group would form a separate ring. The methoxyphenyl groups would be attached to these rings .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy groups could influence its solubility, while the aromatic rings could contribute to its stability .科学的研究の応用
Metabolic Pathway Investigation
A study explored the metabolism of HM-30181, a new P-glycoprotein inhibitor, in rats to identify its metabolic pathways. The investigation found that HM-30181 underwent various metabolic transformations, including O-demethylation and hydroxylation, revealing its complex biotransformation in vivo (Paek et al., 2006).
Electrochemical Oxidation Studies
Research into the electrochemical oxidation of aromatic ethers related to 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline highlighted the challenges in synthesizing certain isoquinolinone derivatives. The study indicated the complexity of achieving desired cyclic structures and the potential for generating novel compounds through oxidation processes (Carmody et al., 1980).
Antibacterial and Antifungal Activity Evaluation
A series of novel derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results showed varying levels of potency against different strains, underscoring the therapeutic potential of such compounds in treating microbial infections (Sirgamalla & Boda, 2019).
Thermo-Physical Properties Assessment
An investigation into the thermo-physical properties of 1,3,4-oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide provided insights into how structural modifications affect Gibbs energy, enthalpy, and entropy. This research contributes to understanding the solvation and interaction mechanisms of such compounds (Godhani et al., 2013).
将来の方向性
特性
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5/c1-31-18-8-6-7-17(14-18)29-15-21(19-9-4-5-10-20(19)26(29)30)25-27-24(28-34-25)16-11-12-22(32-2)23(13-16)33-3/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJECMNWOZRMWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(5-Methylthiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2653170.png)
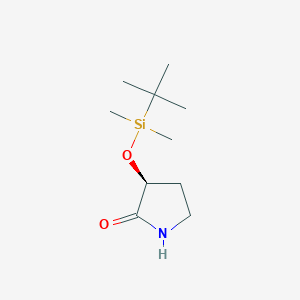
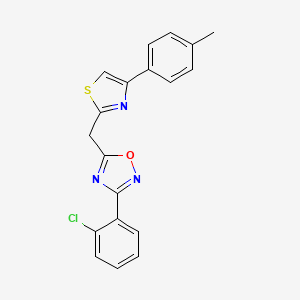
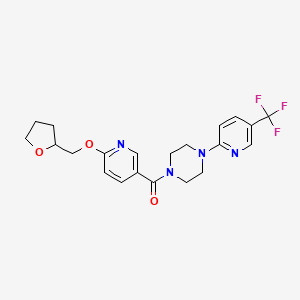
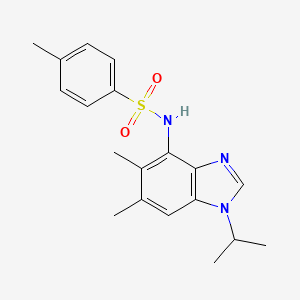
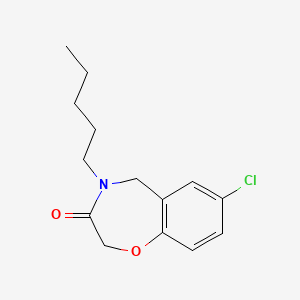

![Ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2653182.png)
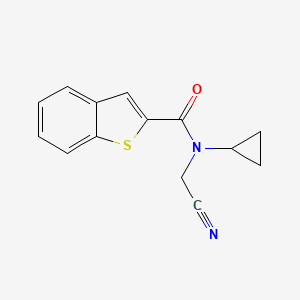
![N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2653185.png)
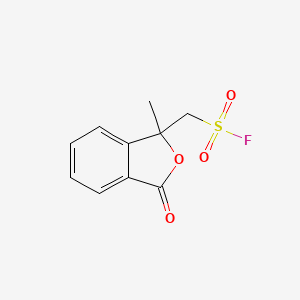
![N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2653190.png)
